![molecular formula C8H4N2O3S B13223819 5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by the presence of a nitro group at the 5-position and an aldehyde group at the 2-position of the thieno[2,3-b]pyridine ring. It has a molecular formula of C8H4N2O3S and a molecular weight of 208.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents to form the thieno[2,3-b]pyridine ring . The nitro group can be introduced via nitration reactions, while the aldehyde group can be introduced through formylation reactions .
Industrial Production Methods
Industrial production methods for 5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-Aminothieno[2,3-b]pyridine-2-carbaldehyde.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins. For example, thieno[2,3-b]pyridine derivatives have been reported to inhibit kinases by binding to the ATP-binding site . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-carbaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
5-Aminothieno[2,3-b]pyridine-2-carbaldehyde:
Thieno[2,3-c]pyridine derivatives: Similar bicyclic structure but with different substitution patterns and potential biological activities.
Uniqueness
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the thieno[2,3-b]pyridine ring
Biological Activity
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a fused thieno-pyridine structure with a nitro group at the 5-position and an aldehyde functional group at the 2-position. This unique arrangement contributes to its potential biological activities.
Biological Activities
The biological activities of 5-nitro derivatives of thieno[2,3-b]pyridines have been explored in various studies, highlighting their potential as therapeutic agents.
1. Antitumor Activity
Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) cells. One study found that certain derivatives decreased FOXM1 expression, which is crucial for cancer cell proliferation and survival .
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
Compound 6 | 1.5 | MDA-MB-231 |
Compound 16 | 1.8 | MDA-MB-231 |
2. Anti-inflammatory Activity
Thieno[2,3-b]pyridines have also demonstrated anti-inflammatory effects. A study reported that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of thieno[2,3-b]pyridine derivatives are noteworthy. They have shown effectiveness against various bacterial strains and fungi. In particular, the nitro group enhances their ability to disrupt microbial cell membranes and inhibit growth .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at different positions on the thieno-pyridine scaffold can significantly alter its potency and selectivity.
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
2 | Aldehyde | Enhances cytotoxicity |
5 | Nitro | Increases antitumor activity |
Case Studies
Several case studies have explored the efficacy of this compound in various biological assays:
- Antitumor Efficacy : In vivo studies demonstrated that administration of related thieno[2,3-b]pyridines resulted in significant tumor regression in mouse models bearing L1210 leukemia. The compounds were administered at dosages ranging from 60 to 80 mg/kg over six days, showing prolonged survival rates compared to controls .
- Inhibition of Protein Tyrosine Phosphatase : A recent study highlighted the ability of thienopyridine derivatives to inhibit PTP4A3 phosphatase, a target implicated in cancer metastasis. Docking studies suggested that these compounds could effectively bind to the active site of the enzyme, leading to decreased cellular proliferation in cancer models .
Properties
Molecular Formula |
C8H4N2O3S |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
5-nitrothieno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4N2O3S/c11-4-7-2-5-1-6(10(12)13)3-9-8(5)14-7/h1-4H |
InChI Key |
TTWJUADAXYQWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1[N+](=O)[O-])C=O |
Origin of Product |
United States |
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